molecular formula C21H26N2O3 B12056476 Yohimbine-[13C,d3]

Yohimbine-[13C,d3]

Cat. No.: B12056476
M. Wt: 358.5 g/mol
InChI Key: BLGXFZZNTVWLAY-BRIZNRDQSA-N
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Description

Yohimbine-[13C,d3] is a labeled compound of yohimbine, an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. Yohimbine is known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist. The labeled version, Yohimbine-[13C,d3], is used in scientific research to study the pharmacokinetics and metabolic pathways of yohimbine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Yohimbine-[13C,d3] involves the incorporation of carbon-13 and deuterium isotopes into the yohimbine molecule. The process typically starts with the extraction of yohimbine from the bark of Pausinystalia johimbe. The extracted yohimbine is then subjected to isotopic labeling through a series of chemical reactions that introduce the carbon-13 and deuterium atoms into specific positions of the molecule .

Industrial Production Methods: Industrial production of Yohimbine-[13C,d3] follows a similar extraction and labeling process but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: Yohimbine-[13C,d3] undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of yohimbine to its oxidized form using oxidizing agents.

    Reduction: Reduction reactions can convert yohimbine to its reduced form.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups in the yohimbine molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of yohimbine can produce yohimbone, while reduction can yield dihydroyohimbine .

Scientific Research Applications

Yohimbine-[13C,d3] has a wide range of scientific research applications, including:

Mechanism of Action

Yohimbine-[13C,d3] exerts its effects by blocking presynaptic alpha-2 adrenergic receptors. This action increases the release of norepinephrine and adrenaline, leading to enhanced sympathetic nervous system activity. The compound also affects the parasympathetic nervous system by increasing cholinergic activity. These combined effects result in increased blood flow and stimulation of various physiological processes .

Comparison with Similar Compounds

    Yohimbine-d3: Another labeled version of yohimbine with deuterium atoms.

    Rauwolscine: An indole alkaloid with similar alpha-2 adrenergic receptor antagonist properties.

    Corynanthine: Another indole alkaloid with similar pharmacological effects.

Uniqueness: Yohimbine-[13C,d3] is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of yohimbine .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

trideuterio(113C)methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1+1D3

InChI Key

BLGXFZZNTVWLAY-BRIZNRDQSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O

Origin of Product

United States

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